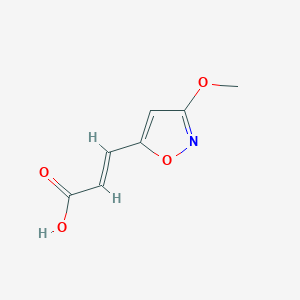
(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a methoxybenzyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced through a nucleophilic substitution reaction. This can be done by reacting the protected amino acid with 4-methoxybenzyl chloride in the presence of a base.
Final Product Formation: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be more efficient and versatile compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc protecting group.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Free amine.
Applications De Recherche Scientifique
(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The methoxybenzyl group may also play a role in modulating the compound’s reactivity and binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-Amino-2-(4-methoxybenzyl)propanoic acid: Lacks the Boc protecting group, making it more reactive.
(S)-3-((tert-Butoxycarbonyl)amino)-2-(benzyl)propanoic acid: Similar structure but without the methoxy group, which may affect its reactivity and applications.
Uniqueness
(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoic acid is unique due to the presence of both the Boc protecting group and the methoxybenzyl group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Propriétés
Formule moléculaire |
C16H23NO5 |
|---|---|
Poids moléculaire |
309.36 g/mol |
Nom IUPAC |
(2S)-2-[(4-methoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-10-12(14(18)19)9-11-5-7-13(21-4)8-6-11/h5-8,12H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
Clé InChI |
RZILVXJBADJFIP-LBPRGKRZSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC[C@H](CC1=CC=C(C=C1)OC)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


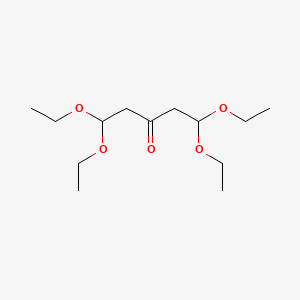
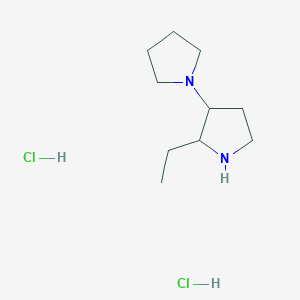
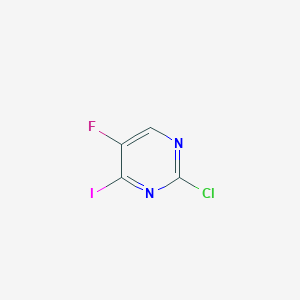
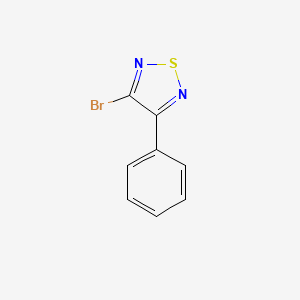
![3-((2-(2-Fluorophenoxy)ethyl)thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B12961120.png)
![3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B12961124.png)
